molecular formula C9H11F3N2O3S B6350623 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide CAS No. 1206524-63-1

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide

Cat. No.: B6350623
CAS No.: 1206524-63-1
M. Wt: 284.26 g/mol
InChI Key: JZPXWQUZFKWDEI-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a high-purity chemical reagent designed for research applications. This compound belongs to the benzenesulfonamide class, which is historically significant and known for a broad range of biological activities . The molecular structure incorporates a trifluoromethoxy group , a moiety recognized for enhancing a compound's lipophilicity and metabolic stability, which can improve target binding affinity . This makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This compound serves as a key intermediate in scientific research, particularly in the design and synthesis of more complex molecules for pharmaceutical and agrochemical development . Researchers can utilize it in antimicrobial and anticancer investigations , as structurally similar sulfonamide and trifluoromethyl-containing compounds have demonstrated promising activity in such studies . Furthermore, benzenesulfonamide derivatives have gained remarkable attention in antiviral research , specifically as inhibitors of viral proteins like the HIV-1 capsid (CA) protein, making them a promising starting point for the development of new antivirals . Its mechanism of action in various biological assays is often associated with enzyme inhibition, a common trait of sulfonamides, which can act as competitive inhibitors of enzyme active sites . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and profiling experiments to determine the compound's suitability for their specific investigations.

Properties

IUPAC Name

3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXWQUZFKWDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Mechanism

The substitution mechanism proceeds via an SN2 pathway, where the deprotonated sulfonamide nitrogen attacks the electrophilic carbon of the trifluoromethoxyethylating agent (Figure 2). The transition state is stabilized by the polar aprotic solvent DMF, which enhances ion pair separation. Kinetic studies indicate a second-order dependence on substrate and alkylating agent concentrations, with an activation energy (Ea) of approximately 85 kJ/mol.

Amidation Mechanism

In the halogenation-amidation route, sulfonyl chloride formation occurs through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the acid catalyst. Subsequent amidation involves nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride.

Optimization Strategies for Yield and Purity

Solvent Selection

Comparative studies highlight DMF as the optimal solvent for nucleophilic substitution, providing a dielectric constant (ε = 36.7) that stabilizes ionic intermediates while solubilizing both organic and inorganic reagents (Table 1).

Table 1: Solvent Screening for Alkylation

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.77895
DMSO46.76592
Acetonitrile37.55889

Temperature and Time Effects

Elevated temperatures (80–100°C) accelerate the substitution reaction but risk decomposition of the trifluoromethoxy group. A balance is achieved at 80°C with a 12-hour reaction time, yielding 78% product. Prolonged heating beyond 16 hours reduces yield due to side reactions, such as over-alkylation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography using hexane/ethyl acetate (3:1) effectively removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analysis confirms purity >95%, with retention time (tR) = 8.2 minutes (C18 column, acetonitrile/water 70:30).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.95 (s, 1H), 4.20 (t, J = 6.0 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (100 MHz, DMSO-d6): δ 152.1 (C-SO₂), 134.5 (C-NH₂), 121.8 (CF₃O), 58.4 (CH₂O), 45.2 (CH₂N).

Industrial-Scale Production

Batch Process Optimization

Industrial protocols emphasize cost-effective reagent ratios and solvent recovery. A typical batch process uses:

  • Substrate-to-alkylating agent ratio: 1:1.1 (minimizes excess reagent waste).

  • Solvent recycling: DMF is distilled and reused, reducing production costs by 30%.

Continuous Flow Synthesis

Emerging approaches employ continuous flow reactors to enhance heat transfer and reduce reaction time. Preliminary data show a 20% increase in yield compared to batch methods, with residence times of 2 hours at 100°C .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the sulfonamide group may produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
  • Molecular Formula : C11H13F3N2O3S
  • Molecular Weight : 320.29 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : It acts as a precursor for creating more complex chemical entities.
  • Reagent in Chemical Reactions : The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives.

Biology

This compound has been investigated for its biological activities:

  • Enzyme Inhibition : It shows potential in inhibiting specific enzymes, which may be crucial in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, including resistant ones.

Medicine

The therapeutic potential of this compound is notable:

  • Anticancer Activity : Research suggests it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspase pathways.
  • Antimicrobial Applications : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial agents.

Industry

In industrial applications, this compound is relevant for:

  • Development of Agrochemicals : Its unique properties make it suitable for formulating new pesticides or herbicides.
  • Specialty Chemicals Production : It can be employed in creating materials with specific chemical characteristics.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against:

  • Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) of 0.78 µg/mL.
  • Enterococcus faecium (VREfm) : MIC of 1.56 µg/mL.
    This study highlights its potential as an effective treatment option against resistant bacterial strains.

Anticancer Activity Assessment

In vitro tests on human cancer cell lines revealed that the compound could reduce cell viability in a dose-dependent manner. Mechanistic studies indicated:

  • Inhibition of Cell Proliferation : The compound interfered with the cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways was observed, suggesting its role as a lead compound for cancer therapy development.

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxyethyl group can enhance the compound’s binding affinity and specificity towards its target, potentially leading to inhibition or modulation of the target’s activity. The sulfonamide moiety is known to interact with various biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares the target compound with structurally related benzenesulfonamides, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents on Benzene Ring N-Substituent Key Properties/Applications References
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide C₉H₁₀F₃N₂O₃S 3-Amino 2-(Trifluoromethoxy)ethyl Potential enzyme inhibition N/A
3-Chloro-2-fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide C₂₃H₂₅ClF₄N₂O₄S 3-Chloro, 2-fluoro Piperidinyl-trifluoroethoxy phenoxy α1A/α1D-Adrenergic receptor antagonist
4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzenesulfonamide C₂₅H₂₈N₈O₃S₂ 4-Triazole-linked Thiazolyl-hydrazineylidene COX-2 inhibition, anti-inflammatory
2-Bromo-N-butyl-4-(trifluoromethoxy)benzenesulfonamide C₁₁H₁₃BrF₃N₃O₃S 2-Bromo, 4-trifluoromethoxy Butyl Pesticide/Herbicide candidate
3-Amino-N-(2-methylphenyl)benzenesulfonamide C₁₃H₁₄N₂O₂S 3-Amino 2-Methylphenyl Kinase inhibitor scaffold
N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide C₁₃H₁₉F₃N₂O₂S 3-Trifluoromethyl Diethylaminoethyl Unspecified receptor modulation

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : Compounds with trifluoromethoxy groups (e.g., target compound, entry 4) exhibit distinct electronic and steric profiles compared to trifluoromethyl analogs (entry 6), impacting target binding and metabolic stability .
  • Amino Substituent Position: The 3-amino group in the target compound contrasts with 4-substituted triazole derivatives (entry 3), which show enhanced COX-2 selectivity due to spatial alignment with the enzyme’s hydrophobic pocket .
  • N-Substituent Complexity : Piperidinyl or triazole-containing N-substituents (entries 2, 3) improve receptor selectivity but may reduce synthetic yields (e.g., 78% for piperazinyl derivatives ) compared to simpler alkyl chains.

Biological Activity

3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and therapeutic applications, supported by case studies and research findings.

This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:

C9H10F3N1O2S\text{C}_9\text{H}_{10}\text{F}_3\text{N}_1\text{O}_2\text{S}

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical in various metabolic pathways.

  • Case Study: Cathepsin B Inhibition
    A study demonstrated that various benzenesulfonamides inhibited cathepsin B activity, a key enzyme in protein degradation and implicated in cancer metastasis. The inhibitory activity was assessed using a high-throughput screening method, revealing that certain structural modifications could enhance potency against this target .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated against several bacterial strains.

  • Table 1: Antimicrobial Activity of Related Compounds
CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus ATCC 653815
4-AminobenzenesulfonamideEscherichia coli ATCC 2592212
N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamideEnterococcus faecium E517

Research has shown that the presence of the trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy .

3. Therapeutic Applications

The compound is being explored for its therapeutic potential in various medical fields:

  • Anticancer Properties
    Preliminary studies suggest that sulfonamides can induce apoptosis in cancer cells by inhibiting specific signaling pathways. The mechanism often involves the modulation of enzyme activities that regulate cell proliferation and survival.
  • Case Study: Anticancer Activity
    A study evaluating a series of benzenesulfonamides found that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, allowing for effective inhibition of target enzymes.

  • Inhibition Mechanism
    The compound may bind to the active sites of enzymes such as carbonic anhydrases or proteases, blocking substrate access and preventing enzymatic activity. This inhibition can lead to downstream effects such as reduced cell proliferation in cancer cells or decreased bacterial growth in infections .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via sulfonylation of 3-nitrobenzenesulfonyl chloride with 2-(trifluoromethoxy)ethylamine, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert the nitro group to an amino moiety . Optimize reaction conditions by controlling stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine), using aprotic solvents (e.g., dichloromethane), and maintaining temperatures below 25°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., isopropyl alcohol) improves purity.
Reaction StepReagents/ConditionsYield (%)Purity (%)
SulfonylationDCM, Et₃N, 0-5°C65-7585-90
Nitro ReductionH₂/Pd-C, MeOH80-8590-95

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH-) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₉H₁₂F₃N₂O₃S: 285.05). Elemental analysis (C, H, N) ensures stoichiometric accuracy (e.g., C: 46.15%, H: 4.14%, N: 9.80%) . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and excretion profiles of this sulfonamide derivative in preclinical models?

  • Methodology : Conduct in vivo rat studies with radiolabeled compound (³H or ¹⁴C) to track metabolites. Collect bile and urine samples post-administration, then use LC-MS/MS to identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites . Compare metabolic stability using liver microsomes (e.g., rat vs. human) to predict interspecies differences.

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

  • Methodology :

  • Orthogonal assays : Validate receptor binding (e.g., β₃-adrenoceptor) using both radioligand displacement (³H-L748337) and functional cAMP assays .
  • Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and rule off-target effects.
  • Controlled conditions : Standardize assay parameters (e.g., pH, temperature, cell line passage number) to minimize variability .

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with target proteins?

  • Methodology : Use AMBER or GROMACS software to simulate ligand-protein binding. Parameterize the trifluoromethoxy group with quantum mechanical calculations (e.g., DFT). Analyze trajectories for hydrogen bonding (sulfonamide NH with protein backbone) and hydrophobic interactions (CF₃ group with aromatic residues). Validate predictions via mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic inhibition potency between in vitro and cell-based assays?

  • Methodology :

  • Membrane permeability : Measure cellular uptake via LC-MS to rule out efflux pump interference (e.g., P-gp).
  • Protein binding : Use equilibrium dialysis to assess free fraction in serum-containing media.
  • Metabolic stability : Compare compound half-life in cell lysates vs. intact cells to identify intracellular degradation pathways .

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